molecular formula C8H12N2O3S B14856324 2-(Dimethylamino)-3-hydroxybenzenesulfonamide

2-(Dimethylamino)-3-hydroxybenzenesulfonamide

Cat. No.: B14856324
M. Wt: 216.26 g/mol
InChI Key: JWZWOXUYDPWUIH-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a benzene derivative followed by reduction to introduce the amino group. Subsequent reactions can introduce the hydroxy and sulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and sulfonamide groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)BENZENE-1-SULFONAMIDE: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-HYDROXYBENZENE-1-SULFONAMIDE: Lacks the dimethylamino group, which may influence its solubility and interaction with molecular targets.

    2-(DIMETHYLAMINO)-3-HYDROXYBENZENE: Lacks the sulfonamide group, which may impact its stability and reactivity.

Uniqueness

2-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and sulfonamide) on the benzene ring

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(dimethylamino)-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)8-6(11)4-3-5-7(8)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13)

InChI Key

JWZWOXUYDPWUIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1S(=O)(=O)N)O

Origin of Product

United States

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